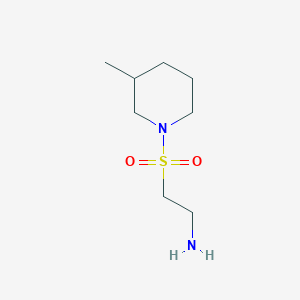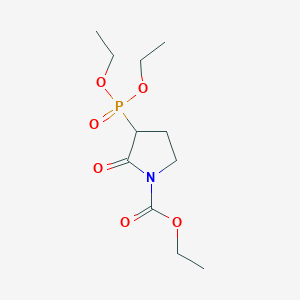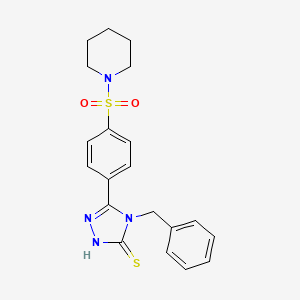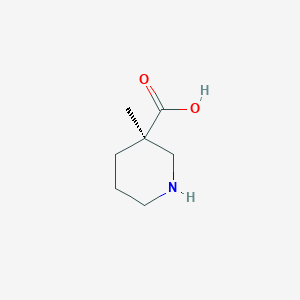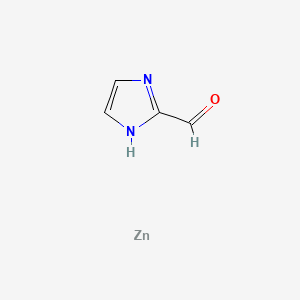
1H-imidazole-2-carbaldehyde zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-2-carbaldehyde zinc is a coordination compound that combines the imidazole ring with a zinc ion Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its versatility and presence in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole-2-carbaldehyde zinc typically involves the reaction of 1H-imidazole-2-carbaldehyde with a zinc salt, such as zinc chloride or zinc acetate. The reaction is usually carried out in an aqueous or alcoholic medium under mild conditions. The imidazole derivative acts as a ligand, coordinating with the zinc ion to form the desired complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole-2-carbaldehyde zinc can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products:
Oxidation: 1H-Imidazole-2-carboxylic acid zinc.
Reduction: 1H-Imidazole-2-methanol zinc.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1H-Imidazole-2-carbaldehyde zinc has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in metalloproteinases.
Medicine: Research is ongoing into its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and sensors.
Mécanisme D'action
The mechanism of action of 1H-imidazole-2-carbaldehyde zinc involves its ability to coordinate with metal ions and interact with biological molecules. The imidazole ring can bind to metal ions in enzymes, potentially inhibiting their activity. The zinc ion can also play a role in stabilizing the compound and enhancing its reactivity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit metalloproteinases by binding to their active sites.
Signal Transduction: It may interfere with signaling pathways involving metal ions, such as zinc-dependent pathways.
Comparaison Avec Des Composés Similaires
1H-Imidazole-2-carbaldehyde zinc can be compared with other imidazole derivatives and zinc complexes:
1H-Imidazole-4-carbaldehyde zinc: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
2-Methylimidazole zinc:
Zinc acetate imidazole complex: A simpler complex with different coordination chemistry and applications.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and a zinc ion, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C4H4N2OZn |
|---|---|
Poids moléculaire |
161.5 g/mol |
Nom IUPAC |
1H-imidazole-2-carbaldehyde;zinc |
InChI |
InChI=1S/C4H4N2O.Zn/c7-3-4-5-1-2-6-4;/h1-3H,(H,5,6); |
Clé InChI |
YAGCJGCCZIARMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)C=O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


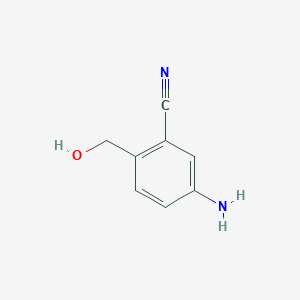
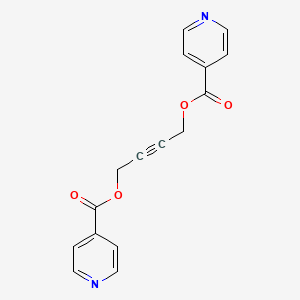
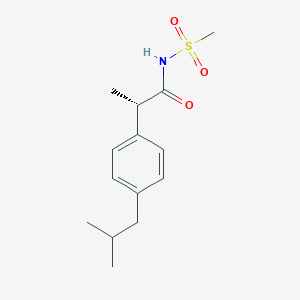
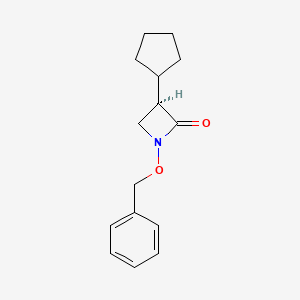
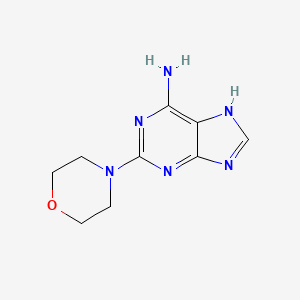
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole](/img/structure/B11764366.png)
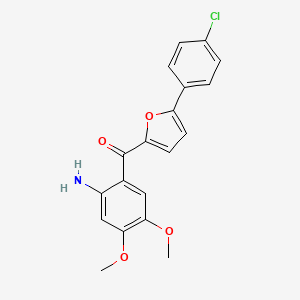
![tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11764376.png)
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
